![molecular formula C12H12N2O2S B136830 2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-60-4](/img/structure/B136830.png)
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic acid, commonly known as ATPA, is a synthetic compound that belongs to the class of glutamate receptor agonists. It is a potent and selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. ATPA is widely used in scientific research as a tool to study the mechanisms of excitatory neurotransmission in the central nervous system.
作用機序
ATPA acts as an agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. When ATPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of positively charged ions such as sodium and calcium. This influx of ions leads to depolarization of the postsynaptic membrane, which can trigger an action potential and the release of neurotransmitters.
生化学的および生理学的効果
ATPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic plasticity, which is the ability of synapses to change in strength and efficacy in response to neuronal activity. ATPA can also increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory.
実験室実験の利点と制限
ATPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the mechanisms of excitatory neurotransmission in the central nervous system. Its selectivity allows researchers to isolate the effects of AMPA receptor activation from other neurotransmitter systems. However, ATPA has limitations in that it is not a natural ligand for the AMPA receptor and can cause non-physiological effects.
将来の方向性
There are several future directions for research involving ATPA. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of new compounds that can selectively target AMPA receptors and have fewer non-physiological effects. Additionally, researchers are investigating the potential therapeutic applications of AMPA receptor agonists in the treatment of neurological disorders.
合成法
ATPA can be synthesized using various methods, including the reaction of 2-bromo-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzoic acid with thiosemicarbazide, followed by reduction and cyclization. The synthesis of ATPA requires expertise in organic chemistry and is typically carried out in specialized laboratories.
科学的研究の応用
ATPA is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a potent and selective agonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. ATPA has been used in various studies to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
CAS番号 |
132483-60-4 |
|---|---|
製品名 |
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid |
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC名 |
2-[3-amino-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,13H2,1H3,(H,15,16) |
InChIキー |
PMWZSTUEENPYHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



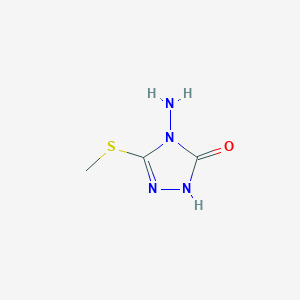
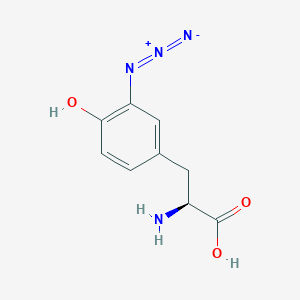
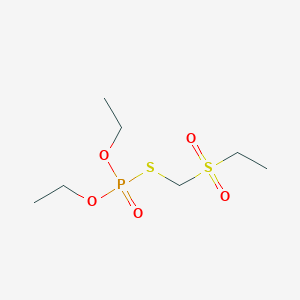
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
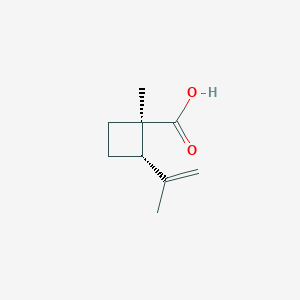
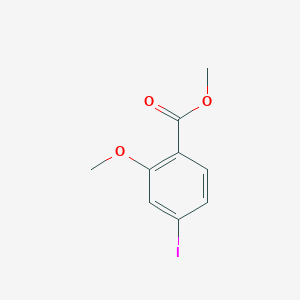
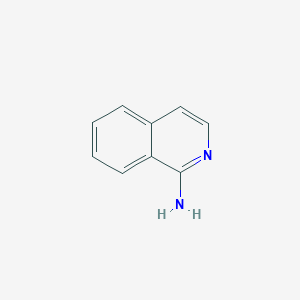
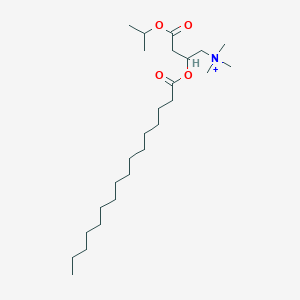
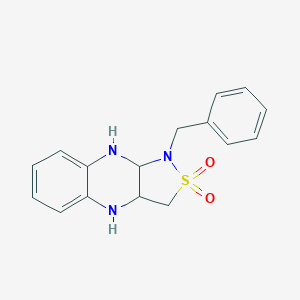
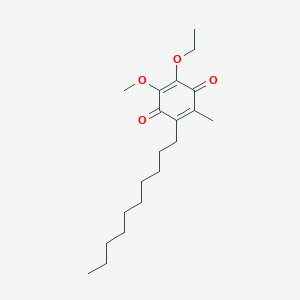
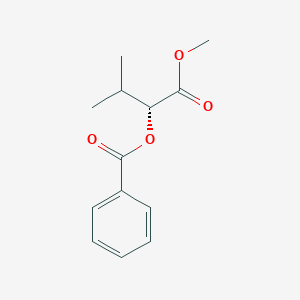
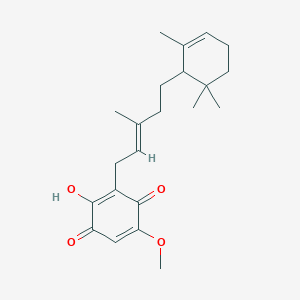
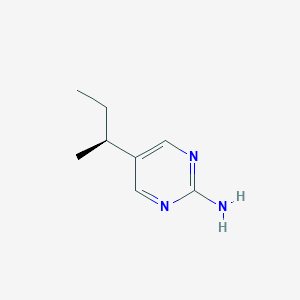
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)